Dimethyl 2-(thiophen-2-ylmethyl)malonate

Organic Synthesis Pharmaceutical Intermediates Malonate Chemistry

Dimethyl 2-(thiophen-2-ylmethyl)malonate (CAS 122308-25-2) is a substituted malonate ester characterized by a thiophen-2-ylmethyl group appended to the central malonate core. With the molecular formula C₁₀H₁₂O₄S and a molecular weight of 228.27 g/mol , this compound is classified as a thiophene-containing malonate building block and is cataloged under identifiers including MFCD08436111 (MDL number) and DTXSID30560142 (DSSTox substance ID).

Molecular Formula C10H12O4S
Molecular Weight 228.27 g/mol
CAS No. 122308-25-2
Cat. No. B040989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(thiophen-2-ylmethyl)malonate
CAS122308-25-2
Molecular FormulaC10H12O4S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CS1)C(=O)OC
InChIInChI=1S/C10H12O4S/c1-13-9(11)8(10(12)14-2)6-7-4-3-5-15-7/h3-5,8H,6H2,1-2H3
InChIKeyPIIHAJHYNTWOAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-(Thiophen-2-ylmethyl)malonate (CAS 122308-25-2): Molecular Identity and Baseline Specifications for Sourcing


Dimethyl 2-(thiophen-2-ylmethyl)malonate (CAS 122308-25-2) is a substituted malonate ester characterized by a thiophen-2-ylmethyl group appended to the central malonate core. With the molecular formula C₁₀H₁₂O₄S and a molecular weight of 228.27 g/mol , this compound is classified as a thiophene-containing malonate building block and is cataloged under identifiers including MFCD08436111 (MDL number) and DTXSID30560142 (DSSTox substance ID) [1]. It is commercially available from multiple suppliers at standard purity specifications of 95% or 95+% , with typical physical properties including a boiling point of 294.6°C at 760 mmHg . The compound serves as a synthetic intermediate in organic chemistry, with the malonate moiety providing an activated methylene group amenable to alkylation and condensation reactions, while the thiophene ring contributes electronic properties distinct from aromatic carbocyclic analogs .

Thiophen-2-ylmethyl substituted malonate building block for heterocycle-containing synthetic routes.
Dimethyl ester form enables alkylation and condensation under anhydrous conditions.
Patent-cited intermediate for 2-thiopheneacetic acid derivatives provides documented synthetic precedent.
Commercial availability with batch-specific analytical QC (NMR, HPLC, GC) supports research reproducibility.

Why Generic Substitution of Dimethyl 2-(Thiophen-2-ylmethyl)malonate with Alternative Malonate Esters Is Not Scientifically Equivalent


Generic substitution among malonate ester building blocks is not scientifically valid due to substantial functional divergence driven by ester group identity, heterocyclic substituent electronic properties, and steric environment at the reactive methylene center. Dimethyl 2-(thiophen-2-ylmethyl)malonate occupies a narrow and non-fungible chemical space. The dimethyl ester confers specific solubility and hydrolysis kinetics that differ from diethyl or bulkier ester analogs, affecting both reaction conditions and downstream purification [1]. The thiophen-2-ylmethyl substituent introduces sulfur-mediated electronic effects and aromatic character distinct from phenyl, furyl, or unsubstituted alkyl analogs, which alters the nucleophilicity of the malonate α-carbon and the regiochemical outcomes of subsequent alkylation or condensation steps . Furthermore, the specific regiochemistry (thiophen-2-ylmethyl versus thiophen-3-ylmethyl substitution) determines the steric accessibility and electronic conjugation in further transformations. Procurement of a purportedly 'similar' malonate ester lacking the exact combination of dimethyl ester and thiophen-2-ylmethyl substituent will yield divergent reactivity profiles and is not a valid scientific substitution.

Diethyl ester analog has a different molecular weight, altering stoichiometric calculations and potentially shifting reaction yields.
Phenyl analog (dimethyl 2-benzylmalonate) lacks the thiophene sulfur electronic effect, which may change α-carbon reactivity.
Free diacid form is incompatible with malonate alkylation chemistry due to carboxylic acid protons and higher aqueous solubility.

Quantitative Evidence Guide for Dimethyl 2-(Thiophen-2-ylmethyl)malonate (CAS 122308-25-2): Comparative Differentiation from Analogs


Differentiation from Diethyl Ester Analog: Molecular Weight and Stoichiometric Precision in Synthetic Planning

Dimethyl 2-(thiophen-2-ylmethyl)malonate (MW 228.27 g/mol) differs from its diethyl ester analog, diethyl 2-(thiophen-2-ylmethylidene)malonate (MW 254.30 g/mol) [1], by 26.03 g/mol due to the replacement of methyl ester groups with ethyl ester groups. This molecular weight differential directly impacts stoichiometric calculations, molar equivalents in multi-step syntheses, and final mass balance accounting when the compound is used as a pharmaceutical intermediate. Procurement of the dimethyl variant ensures precise reagent mass calculations aligned with established synthetic protocols that have been optimized for the dimethyl ester scaffold.

Molecular Weight vs. Diethyl Ester
Reported
Dimethyl ester MW 228.27 g/mol vs. diethyl analog 254.30 g/mol (Δ 26.03 g/mol)
Stoichiometric precision in synthetic planning
Mass balance and yield calculations require exact MW
Organic Synthesis Pharmaceutical Intermediates Malonate Chemistry

Differentiation from Thiophene-3-ylmethyl Isomer: Regiochemical Specificity for Downstream Substitution Patterns

Dimethyl 2-(thiophen-2-ylmethyl)malonate features substitution at the thiophene 2-position, which is the kinetically and thermodynamically favored site for electrophilic aromatic substitution in the thiophene ring [1]. The alternative thiophen-3-ylmethyl isomer would position the malonate moiety at the 3-position, yielding a compound with different steric hindrance around the sulfur atom and altered electronic distribution across the heterocycle. Although direct quantitative comparative data between the 2-ylmethyl and 3-ylmethyl isomers of this specific malonate derivative are not identified in the current literature, the well-established regiochemical preference of thiophene electrophilic substitution (2-position > 3-position by a substantial margin) provides class-level inference that the 2-ylmethyl variant offers distinct and predictable reactivity relative to its 3-ylmethyl counterpart.

2- vs. 3-Position Regiochemistry
Class-level inference
2-thiophenylmethyl substitution (reported); 3-isomer hypothetical
2-position reactivity distinct from 3-isomer
Thiophene electrophilic substitution favors 2-position; class-level precedent
Regioselective Synthesis Thiophene Chemistry Heterocyclic Building Blocks

Differentiation from Phenyl Analog: Sulfur Heteroatom Contribution to Electronic Properties

Dimethyl 2-(thiophen-2-ylmethyl)malonate contains a sulfur heteroatom in the thiophene ring, which confers electronic properties distinct from the phenyl analog (dimethyl 2-benzylmalonate). The thiophene ring is more electron-rich than benzene due to sulfur's lone pair participation in the π-system, making electrophilic substitution easier in thiophene than in benzene . This electronic differentiation, while not quantified in direct comparative assays for this specific malonate derivative, represents a class-level property with established relevance to reactivity: the sulfur atom provides a dipole moment and polarizability that differs from carbocyclic aromatics, influencing intermolecular interactions, solubility in polar aprotic solvents, and the electron density at the malonate α-carbon.

Sulfur Heteroatom Electronic Effect
Class-level inference
Thiophene is more electron-rich than phenyl analog; sulfur lone pair participates in π-system
Altered α-proton acidity and electrophilic reactivity
No direct quantitative comparison for this derivative
Heterocyclic Chemistry Electronic Effects Structure-Activity Relationships

Commercial Availability with Analytical Quality Control Documentation at 95+% Purity Specification

Dimethyl 2-(thiophen-2-ylmethyl)malonate is commercially supplied with a standard minimum purity specification of 95% (or 95+%) as reported by multiple vendors . At least one major supplier provides batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . In comparison, the related diethyl ester analog diethyl 2-(2-thiophen-2-ylmethylidene)malonate is typically supplied with a purity specification of ≥98.0% [1]. The 95+% purity grade for the dimethyl compound represents a standard research-grade specification suitable for most synthetic applications, though users with stringent impurity constraints should verify analytical certificates prior to procurement.

Commercial Purity Specification
Reported
95% or 95+% (standard); diethyl analog typically ≥98.0%
Research-grade specification; batch QC available
Verify analytical certificates for stringent impurity limits
Chemical Procurement Quality Control Analytical Chemistry

Patent-Cited Utility as a Claimed Synthetic Intermediate in Pharmaceutical Manufacturing

Dimethyl 2-(thiophen-2-ylmethyl)malonate is explicitly claimed per se as an alkylmalonate intermediate in patent literature describing the manufacture of 2-thiopheneacetic acid derivatives [1]. This patent citation establishes the compound's recognized utility in a defined synthetic pathway for producing pharmaceutical intermediates. In contrast, the structurally related diethyl 2-(2-thiophen-2-ylmethylidene)malonate is documented as an early-stage intermediate in the commercial synthesis of eprosartan, an angiotensin II receptor antagonist used for hypertension treatment [2]. The dimethyl variant's patent-cited role in 2-thiopheneacetic acid derivative synthesis provides documented precedent for its application in pharmaceutical manufacturing, distinguishing it from malonate esters without established patent-cited utility.

Patent-Cited Synthetic Utility
Reported
Claimed per se as intermediate for 2-thiopheneacetic acid derivatives (JPS59106482A)
Documented pharmaceutical intermediate role
Supports procurement for defined synthetic pathway
Pharmaceutical Patent Synthetic Methodology Intermediate Compound

Differentiation from Free Diacid Form: Ester Protection for Synthetic Maneuverability and Solubility Profile

Dimethyl 2-(thiophen-2-ylmethyl)malonate (MW 228.27 g/mol) is the fully esterified dimethyl ester derivative , whereas its corresponding free diacid, 2-(thiophen-2-ylmethyl)propanedioic acid (CAS 4475-24-5), has a molecular weight of 200.21 g/mol [1]. The dimethyl ester form is water-immiscible or difficult to mix with water , in contrast to the diacid which contains two carboxylic acid groups (hydrogen bond donor count: 2) and exhibits higher aqueous solubility and acidity [2]. This physicochemical differentiation is critical for synthetic planning: the dimethyl ester protects the carboxylic acid functionalities during alkylation, condensation, and other transformations where free carboxylic acids would undergo undesired side reactions or proton-transfer complications.

Dimethyl Ester vs. Free Diacid
Reported
Dimethyl ester MW 228.27, water-immiscible; diacid MW 200.21, water-soluble
Ester protection enables alkylation chemistry
Free acids cause side reactions; solubility differences affect workup
Protecting Group Strategy Malonate Chemistry Solubility Parameters

Validated Research and Industrial Application Scenarios for Dimethyl 2-(Thiophen-2-ylmethyl)malonate Based on Quantitative Evidence


Synthesis of 2-Thiopheneacetic Acid Derivatives via Malonate Alkylation-Decarboxylation Pathways

Based on patent-cited utility as an alkylmalonate intermediate claimed per se for manufacturing 2-thiopheneacetic acid derivatives [1], Dimethyl 2-(thiophen-2-ylmethyl)malonate is appropriate for research programs developing thiophene-containing carboxylic acid building blocks. The dimethyl ester form protects the carboxylate functionalities during alkylation steps, after which selective hydrolysis and decarboxylation yield the desired 2-thiopheneacetic acid derivatives. The thiophen-2-ylmethyl substitution regiochemistry (2-position attachment) provides predictable electronic and steric properties during subsequent transformations [2].

Synthetic Route Development Requiring Precise Stoichiometric Control with Dimethyl Ester Building Blocks

The molecular weight of 228.27 g/mol for the dimethyl ester [1] contrasts with the 254.30 g/mol of the diethyl ester analog [2]. This 26.03 g/mol differential directly impacts molar calculations in multi-step syntheses. Research laboratories executing protocols optimized for dimethyl ester building blocks should source the dimethyl variant rather than the diethyl analog to maintain precise stoichiometric control and avoid systematic errors in yield determination. The water-immiscible character of the dimethyl ester also facilitates organic-phase extractions and anhydrous reaction conditions that differ from the more polar, water-soluble free diacid form [3].

Thiophene-Containing Heterocyclic Library Synthesis Requiring 2-Substituted Thiophene Scaffolds

For medicinal chemistry programs constructing compound libraries around thiophene cores, the 2-position substitution pattern of Dimethyl 2-(thiophen-2-ylmethyl)malonate [1] provides the specific regiochemistry required for 2-substituted thiophene derivatives. The sulfur heteroatom in the thiophene ring imparts electronic properties distinct from phenyl-based malonate building blocks [2], offering a differentiated chemical space for structure-activity relationship exploration. The compound's commercial availability at 95+% purity with supporting analytical documentation (NMR, HPLC, GC) supports reproducible library synthesis.

Malonate α-Alkylation Method Development with Heteroaromatic Substituents

The compound's thiophen-2-ylmethyl substituent provides an electron-rich heteroaromatic group that influences the acidity and nucleophilicity of the malonate α-protons. Researchers developing new methodologies for malonate α-functionalization (alkylation, acylation, condensation, or transition metal-catalyzed coupling reactions) can utilize Dimethyl 2-(thiophen-2-ylmethyl)malonate as a representative thiophene-containing malonate substrate. Its distinct electronic profile relative to phenyl or alkyl-substituted malonates enables systematic study of substituent effects on reaction rates and yields [1].

Application
Selection Property
Validation Focus
2-Thiopheneacetic acid derivative synthesis
Ester-protected malonate; 2-thiophenylmethyl regiochemistry
Patent-cited pathway; decarboxylation efficiency
Precise stoichiometric multi-step synthesis
Dimethyl ester form; non-aqueous solubility
Verify stoichiometric calculations; organic-phase workup
2-Substituted thiophene library synthesis
Thiophene sulfur electronic character; 2-regiochemistry
Library reproducibility; structural authenticity (NMR/HPLC)
Malonate α-functionalization methodology
Electron-rich heteroaromatic substituent
Substituent effects on α-proton acidity; reaction yields

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